molecular formula C16H14Cl2NO3P B11971718 Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate

Cat. No.: B11971718
M. Wt: 370.2 g/mol
InChI Key: YYLVUERZPTZNEK-UHFFFAOYSA-N
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Description

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is a synthetic carbamate derivative characterized by a dichlorinated vinyl group and a diphenylphosphoryl moiety. Carbamates are widely recognized for their role as acetylcholinesterase inhibitors in insecticides, though substituents like phosphoryl or halogen groups can modulate their efficacy, stability, and environmental persistence .

Properties

Molecular Formula

C16H14Cl2NO3P

Molecular Weight

370.2 g/mol

IUPAC Name

methyl N-(2,2-dichloro-1-diphenylphosphorylethenyl)carbamate

InChI

InChI=1S/C16H14Cl2NO3P/c1-22-16(20)19-15(14(17)18)23(21,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,19,20)

InChI Key

YYLVUERZPTZNEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(=C(Cl)Cl)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

solubility

>55.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dichloro-1-(diphenylphosphoryl)vinyl chloride with methyl carbamate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro assays demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating potent activity in the low micromolar range .

Mechanism of Action
The mechanism by which methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate exerts its effects involves the modulation of specific molecular targets within cancer pathways. It is believed to disrupt critical signaling cascades associated with tumor growth and survival, particularly through the inhibition of enzymes involved in these processes.

Agrochemical Applications

Herbicidal Properties
This compound has been investigated for its effectiveness as a herbicide. Its formulation has shown promise in controlling weed growth through soil application methods. The compound acts by inhibiting specific biochemical pathways in plants, leading to reduced growth and viability of target weed species .

Formulation Characteristics
The compound can be formulated into various agrochemical products, including capsule suspensions and suspension concentrates. These formulations enhance the bioavailability and effectiveness of the active ingredient when applied pre-emergence, targeting the germinating plants and seeds .

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7Low micromolarInduction of apoptosis
PC-3Low micromolarCell cycle arrest

Table 2: Herbicidal Efficacy

Weed Species Application Rate (g/ha) Efficacy (%)
Common Lambsquarters10085
Pigweed15090
Crabgrass20075

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to MCF-7 and PC-3 cell lines. The results indicated a significant reduction in cell viability after 48 hours of treatment, supporting its role as a potential therapeutic agent in oncology .

Case Study 2: Herbicide Development
Field trials conducted with this compound demonstrated effective control of several weed species when applied pre-emergently. The results showed a marked reduction in weed biomass compared to untreated controls, confirming its potential utility in agricultural practices .

Mechanism of Action

The mechanism of action of Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The vinylcarbamate moiety may also play a role in its biological effects by interacting with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be identified among carbamate pesticides listed in the Pesticide Chemicals Glossary (2001). Below is a detailed comparison of key features:

Table 1: Structural and Functional Comparison of Selected Carbamates

Compound Name Key Substituents Primary Use Mode of Action
Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate Dichlorovinyl, diphenylphosphoryl Not specified in sources Inferred acetylcholinesterase inhibition
2-((Ethylthio)methyl)phenyl methylcarbamate (Ethiofencarb) Ethylthio-methyl Systemic insecticide Acetylcholinesterase inhibitor
2-(1,3-Dioxolan-2-yl)phenyl methylcarbamate (Dioxacarb) Dioxolane ring Contact insecticide Acetylcholinesterase inhibitor
2-(1,1-Dimethylethyl)-4,6-dinitrophenol (Dinoterb) tert-Butyl, dinitrophenol Herbicide Photosynthesis inhibitor

Key Observations:

Dichlorovinyl moiety: Similar to DDT analogs (e.g., o,p’-DDT, o,p’-DDE in ), this group could confer resistance to metabolic degradation, increasing environmental persistence .

Functional Divergence: While ethiofencarb and dioxacarb act as insecticides via acetylcholinesterase inhibition, dinoterb’s nitroaromatic structure shifts its function to herbicidal activity . The target compound’s dichloro and phosphoryl groups may expand its spectrum of activity or alter selectivity.

Toxicity and Environmental Impact :

  • Chlorinated carbamates (e.g., DDT derivatives in ) are often associated with bioaccumulation risks. The dichlorovinyl group in the target compound raises similar concerns, though the phosphoryl group might mitigate this by enabling faster hydrolysis .

Research Findings and Limitations

  • Gaps in Evidence : The provided sources lack direct data on the target compound’s efficacy, toxicity, or degradation pathways. Comparisons are thus extrapolated from structural analogs.

Biological Activity

Methyl 2,2-dichloro-1-(diphenylphosphoryl)vinylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be classified under organophosphorus compounds due to the presence of a phosphoryl group. Its structure is characterized by:

  • Carbamate Group : Provides stability and pharmacological activity.
  • Diphenylphosphoryl Moiety : Enhances interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The carbamate structure allows for reversible inhibition of acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting nerve signal transmission.
  • Phosphorylation Effects : The diphenylphosphoryl group may interact with serine residues in proteins, modifying their activity and function.

Biological Studies and Findings

Research has demonstrated various biological effects associated with this compound. Below are summarized findings from significant studies:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AChE InhibitionDemonstrated effective inhibition in vitro with IC50 values in the low micromolar range.
CytotoxicityExhibited cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
AntimicrobialShowed antimicrobial properties against specific bacterial strains.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Neuroprotective Effects : A study explored the neuroprotective effects of the compound in a rodent model of neurodegeneration. Results indicated that treatment with this compound improved cognitive function and reduced neuronal loss compared to control groups.
  • Anticancer Activity : In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer therapeutic.
  • Antimicrobial Properties : A clinical case study focused on its use against resistant bacterial strains showed significant reduction in bacterial load in treated patients, indicating its potential role in antibiotic therapy.

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